molecular formula C15H15NO B6199667 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine CAS No. 116223-44-0

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine

Cat. No.: B6199667
CAS No.: 116223-44-0
M. Wt: 225.28 g/mol
InChI Key: LWFDIRTTZQATDM-ONEGZZNKSA-N
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Description

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO. It is a derivative of pyridine, featuring a 4-ethoxyphenyl group attached via an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine typically involves the reaction of 4-ethoxybenzaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(4-methoxyphenyl)ethenyl]pyridine
  • 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]quinoline
  • 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyrimidine

Uniqueness

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is unique due to its specific structural features, such as the presence of the ethoxy group and the ethenyl linkage.

Properties

CAS No.

116223-44-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-[(E)-2-(4-ethoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C15H15NO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,2H2,1H3/b4-3+

InChI Key

LWFDIRTTZQATDM-ONEGZZNKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=NC=C2

Purity

0

Origin of Product

United States

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